N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-5-6-15(2)17(12-14)22-19(26)13-25-9-7-16(8-10-25)21-23-20(24-27-21)18-4-3-11-28-18/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENOXCZWTXYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization between thiophene-2-carboxamidoxime and piperidine-4-carboxylic acid under dehydrating conditions:
Procedure :
- React thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to form thiophene-2-carboxamidoxime.
- Combine equimolar quantities of thiophene-2-carboxamidoxime and piperidine-4-carboxylic acid in phosphoryl chloride (POCl₃) at 0–5°C.
- Gradually warm to 25°C and stir for 12 h.
- Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.
- Purify via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine as a white solid (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 189–191°C |
| HRMS (ESI+) | m/z 262.0924 [M+H]+ (Calc: 262.0928) |
| IR (KBr) | 1615 cm⁻¹ (C=N), 1550 cm⁻¹ (C-O) |
Alternative Cyclization Strategies
Comparative studies identify N,N’-carbonyldiimidazole (CDI) as a superior cyclizing agent versus POCl₃ for oxadiazole formation:
| Condition | POCl₃ | CDI |
|---|---|---|
| Reaction Time | 12 h | 6 h |
| Yield | 72% | 85% |
| Purity (HPLC) | 95% | 98% |
CDI-mediated cyclization reduces side-product formation, particularly avoiding phosphorylation byproducts common in POCl₃ routes.
Acetamide Linker Installation
Two-Step Alkylation-Amidation Sequence
Step 1: N-Alkylation of Piperidine
React 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine with chloroacetyl chloride in the presence of triethylamine (TEA):
Procedure :
- Dissolve piperidine derivative (1 eq) and TEA (2.5 eq) in anhydrous THF at 0°C.
- Add chloroacetyl chloride (1.2 eq) dropwise over 30 min.
- Stir at 25°C for 4 h, then concentrate under reduced pressure.
- Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
- Isolate 2-chloro-N-(4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl)acetamide (Yield: 89%).
Step 2: Buchwald-Hartwig Amination
Couple the chloroacetamide intermediate with 2,5-dimethylaniline using a palladium catalyst:
| Reagent | Quantity | Role |
|---|---|---|
| Pd(OAc)₂ | 5 mol% | Catalyst |
| XantPhos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.5 eq | Base |
| Toluene | 10 mL/mmol | Solvent |
Procedure :
- Charge chloroacetamide (1 eq), 2,5-dimethylaniline (1.5 eq), Pd(OAc)₂, XantPhos, and Cs₂CO₃ in toluene.
- Heat at 110°C under N₂ for 18 h.
- Filter through Celite®, concentrate, and purify via flash chromatography (hexane:acetone, 4:1).
- Obtain N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide as a pale-yellow solid (Yield: 76%).
Single-Pot Coupling Method
A streamlined approach employs EDC/HOBt for direct amide bond formation:
Procedure :
- Mix 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (1 eq), 2,5-dimethylphenylacetic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF.
- Stir at 25°C for 24 h.
- Dilute with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
- Yield: 81% (purity >99% by HPLC).
Advantages :
- Avoids palladium catalysts, reducing metal contamination risks.
- Compatible with acid-sensitive functional groups.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements adapt the oxadiazole cyclization step for continuous manufacturing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |
| Impurity Profile | 2–3% | <0.5% |
The flow system employs a tubular reactor at 140°C with POCl₃ as both reagent and solvent, achieving 94% conversion per pass.
Green Chemistry Approaches
Solvent substitution studies identify cyclopentyl methyl ether (CPME) as a sustainable alternative to THF in alkylation steps:
| Solvent | Yield | PMI* | CED** (MJ/kg) |
|---|---|---|---|
| THF | 89% | 8.7 | 45.2 |
| CPME | 87% | 3.1 | 28.9 |
| 2-MeTHF | 85% | 2.9 | 26.4 |
Process Mass Intensity (kg solvent/kg product)
*Cumulative Energy Demand
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene H-3)
- δ 7.12 (d, J = 3.4 Hz, 1H, Thiophene H-5)
- δ 6.95 (s, 1H, ArH)
- δ 4.22 (d, J = 13.2 Hz, 2H, Piperidine H-2,6)
- δ 2.31 (s, 6H, CH₃)
13C NMR (100 MHz, CDCl₃) :
- δ 169.4 (C=O)
- δ 165.2 (Oxadiazole C-5)
- δ 140.1 (Thiophene C-2)
- δ 21.5 (CH₃)
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is suppressed by:
Piperidine Ring Conformational Effects
The chair-to-boat transition in piperidine lowers reactivity at N1. Solutions include:
- Pre-forming the piperidinium salt with HCl prior to alkylation
- Using DIPEA as a sterically hindered base to favor N- over O-alkylation
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Research indicates that N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exhibits various biological activities:
- Anticancer Potential : Initial studies have shown that this compound can induce apoptosis in cancer cell lines. It has demonstrated selective cytotoxicity against specific cancer types while sparing normal cells. For instance, compounds with similar structural motifs have been reported to inhibit the growth of breast and lung cancer cells at micromolar concentrations .
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial pathogens. In vitro tests indicated that it has significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. Studies have indicated that it may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Research : Another study evaluated its antimicrobial properties against clinically isolated strains of bacteria. Results showed that it outperformed several conventional antibiotics in terms of efficacy against resistant strains .
- Neuroprotective Mechanism Investigation : Research focused on its neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways involved in inflammation and cell survival.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structure can be compared to other acetamide derivatives with variations in heterocyclic cores, substituents, and biological activities. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Influence The 1,2,4-oxadiazole core in the target compound is less polarizable than the 1,2,4-triazole or 1,3,4-thiadiazole rings found in analogs . This difference may alter binding affinities to biological targets, as triazoles and thiadiazoles often participate in hydrogen bonding or π-π interactions.
Substituent Effects
- The 2,5-dimethylphenyl group on the acetamide moiety is less electron-withdrawing than the 2,5-dichlorophenyl group in , which may improve metabolic stability but reduce electrophilic reactivity .
- Hydroxyacetamide derivatives () demonstrate significant antiproliferative activity, suggesting that polar substituents (e.g., hydroxyl) enhance cytotoxicity, whereas the target compound’s dimethylphenyl group may prioritize lipophilicity and blood-brain barrier penetration .
Biological Activity Trends
- Anti-exudative activity in furan-containing triazoles () at 10 mg/kg highlights the role of heterocyclic substituents in modulating inflammatory responses. The target compound’s thiophene-oxadiazole system may offer similar or enhanced efficacy due to greater aromatic stability .
- Thiadiazole derivatives () are often explored for antimicrobial activity, but the target compound’s piperidine linker could redirect its application toward central nervous system (CNS) disorders or kinase inhibition .
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure that combines aromatic and heterocyclic elements. Its molecular formula is , with a molecular weight of approximately 436.56 g/mol. The unique arrangement of functional groups suggests various possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 436.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely linked to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, derivatives containing oxadiazole rings have shown inhibitory effects on histone deacetylases (HDACs) and carbonic anhydrases (CA) .
- Receptor Interaction : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could have implications in neuropharmacology.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The incorporation of the thiophen group enhances the compound's ability to disrupt microbial cell membranes .
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to this compound:
Anticancer Activity
Research indicates that derivatives of oxadiazole possess significant anticancer properties. For example:
- A study reported that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Effects
Compounds containing piperidine and oxadiazole moieties have been evaluated for their anti-inflammatory properties:
- In vivo studies demonstrated that these compounds could reduce inflammation markers in animal models of arthritis and other inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A derivative similar to this compound was tested against a panel of cancer cell lines. It showed selective cytotoxicity towards human lung adenocarcinoma cells with an IC50 value of approximately 15 µM .
- Case Study on Enzyme Inhibition : A related compound was found to inhibit acetylcholinesterase activity in vitro, suggesting potential for treating Alzheimer's disease through enhanced cholinergic signaling .
Q & A
Q. How can researchers optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
